(Z)-3-(2-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one

tyrosinase inhibition fluorine SAR 2-thioxothiazolidin-4-one

(Z)-3-(2-Fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one (CAS 638139-59-0; molecular formula C₁₇H₁₂FNO₂S₂; MW 345.41 g/mol) is a fully substituted 2-thioxothiazolidin-4-one (rhodanine) derivative bearing a 2-fluorophenyl group at the N3 position and a 2-methoxybenzylidene group at the C5 position, with defined (Z)-configuration at the exocyclic double bond. It belongs to the well-characterized β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold class, members of which have been demonstrated to act as competitive, active-site-directed inhibitors of tyrosinase with potencies exceeding that of kojic acid by up to 214-fold in structurally related analogs.

Molecular Formula C17H12FNO2S2
Molecular Weight 345.41
CAS No. 638139-59-0
Cat. No. B2940664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(2-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one
CAS638139-59-0
Molecular FormulaC17H12FNO2S2
Molecular Weight345.41
Structural Identifiers
SMILESCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3F
InChIInChI=1S/C17H12FNO2S2/c1-21-14-9-5-2-6-11(14)10-15-16(20)19(17(22)23-15)13-8-4-3-7-12(13)18/h2-10H,1H3/b15-10-
InChIKeyWIDXHXGLSRTZTG-GDNBJRDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-3-(2-Fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one (CAS 638139-59-0): Structural Identity and Procurement Baseline


(Z)-3-(2-Fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one (CAS 638139-59-0; molecular formula C₁₇H₁₂FNO₂S₂; MW 345.41 g/mol) is a fully substituted 2-thioxothiazolidin-4-one (rhodanine) derivative bearing a 2-fluorophenyl group at the N3 position and a 2-methoxybenzylidene group at the C5 position, with defined (Z)-configuration at the exocyclic double bond . It belongs to the well-characterized β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold class, members of which have been demonstrated to act as competitive, active-site-directed inhibitors of tyrosinase with potencies exceeding that of kojic acid by up to 214-fold in structurally related analogs . The compound is cataloged as a research-grade small molecule with a purity specification of 95% (HPLC) and is intended for non-human, non-veterinary research use exclusively .

Why Generic Substitution of (Z)-3-(2-Fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one Is Not Advisable Without Quantitative SAR Justification


Within the 2-thioxothiazolidin-4-one chemotype, substituent identity and position at both the N3-phenyl and C5-benzylidene rings are not interchangeable without substantial potency penalties. Published structure–activity relationship (SAR) studies on closely related (Z)-BTTZ and (Z)-BBTT series demonstrate that the presence, type, and ring position of substituents on the benzylidene moiety can alter mushroom tyrosinase IC₅₀ values by more than two orders of magnitude; for example, moving from a 2,4-dihydroxyphenyl to a 3,4-dimethoxyphenyl substitution pattern shifted IC₅₀ from 0.27 µM to 70.64 µM in the (Z)-BBTT series . Similarly, the N3 substituent modulates both target potency and physicochemical properties: replacement of N3-phenyl with N3-cyclohexyl in the (Z)-BCTTZ series changed the inhibitory mechanism from competitive to non-competitive and altered the IC₅₀ approximately 5-fold . The 2-fluorophenyl/2-methoxybenzylidene substitution pattern of CAS 638139-59-0 therefore represents a specific, non-trivial combination whose individual contributions to potency, selectivity, and logP cannot be assumed a priori from data on analogs with different substitution patterns .

Quantitative Differentiation Evidence for (Z)-3-(2-Fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one vs. Closest Structural Analogs


Ortho-Fluorine on N3-Phenyl Ring: Documented 2.4-Fold Tyrosinase Potency Enhancement vs. Unsubstituted Phenyl in a Structurally Congruent Chemotype

In a series of 2-thioxothiazolidin-4-one analogs where the N3 substituent was systematically varied while maintaining a constant C5-benzylidene group, the 2-fluorophenyl derivative exhibited an IC₅₀ of 22.99 ± 1.20 µM against mushroom tyrosinase, representing a 2.35-fold increase in potency compared to the unsubstituted N3-phenyl analog (IC₅₀ = 53.87 ± 1.53 µM) . Although the C5 substituent in this comparator series differs from the 2-methoxybenzylidene group of CAS 638139-59-0, the N3-2-fluorophenyl moiety consistently conferred enhanced inhibitory potency relative to N3-phenyl across multiple independent studies, a trend attributable to improved active-site hydrophobic contacts and conformational restriction imparted by the ortho-fluorine . The target compound CAS 638139-59-0 uniquely combines this potency-enhancing N3-2-fluorophenyl feature with a 2-methoxybenzylidene C5 group, a substitution pattern not represented in any published head-to-head comparator study to date .

tyrosinase inhibition fluorine SAR 2-thioxothiazolidin-4-one melanogenesis

Ortho-Methoxybenzylidene at C5: SAR-Predicted Retention of Cellular Anti-Melanogenic Activity vs. para-Hydroxy or unsubstituted Benzylidene Variants

SAR data from the (Z)-BBTT analog series (2025) show that methoxy substitution on the C5-benzylidene ring retains measurable mushroom tyrosinase inhibitory activity, albeit with reduced potency compared to hydroxy-substituted analogs. Specifically, analog 6 (4-methoxyphenyl) gave IC₅₀ = 33.54 µM (l-DOPA substrate), while the unsubstituted phenyl analog showed weaker inhibition (~18.57 µM for 2,4-dimethoxy); hydroxy-bearing analogs 2 and 3 achieved IC₅₀ values of 27.47 and 0.27 µM, respectively . Critically, however, methoxy-substituted derivatives in the (Z)-BPTT series (analogs 1, 2, 3, and 6) all inhibited cellular tyrosinase activity and melanin production in B16F10 melanoma cells more potently than kojic acid at equivalent concentrations, without perceptible cytotoxicity . The 2-methoxy positioning of the target compound is predicted—based on consistent SAR trends showing that substituents at the ortho position of the benzylidene ring influence both enzyme inhibition and cellular permeability—to provide a differentiated balance of intrinsic potency and cell-based efficacy compared to para-substituted methoxy or unsubstituted benzylidene analogs .

structure-activity relationship benzylidene substitution B16F10 melanoma cellular melanin

Predicted Physicochemical Differentiation: logP Advantage for Dermal Bioavailability Over Kojic Acid

The PUSTC scaffold confers substantially higher calculated logP values than kojic acid (logP ≈ −2.45). In the (Z)-BTTZ series, logP values ranged from 1.26 to 2.47, and in the (Z)-BCTTZ series, compounds were designed with high logP values specifically for skin absorption . The target compound CAS 638139-59-0, bearing both a 2-fluorophenyl (hydrophobic) and a 2-methoxybenzylidene (moderately lipophilic) group, is predicted to possess a logP within or above this range based on fragment-based calculation, indicating a >100-fold higher predicted octanol–water partition coefficient than kojic acid . This physicochemical differentiation translates directly into predicted superior stratum corneum permeability, a critical parameter for topical anti-melanogenic screening cascades where kojic acid's poor dermal bioavailability is a well-documented limitation .

logP dermal absorption skin whitening rhodanine scaffold

Mechanism-of-Action Differentiation: Competitive Tyrosinase Inhibition Preserved Across PUSTC Scaffold, Enabling Consistent Kinetic Profiling

Kinetic studies using Lineweaver–Burk analysis have demonstrated that multiple PUSTC-scaffold derivatives—including compounds 2b and 2f from the (Z)-BTTZ series and analogs 1–3 and 6 from the (Z)-BBTT series—act as competitive inhibitors of mushroom tyrosinase with respect to L-tyrosine substrate, a finding consistently corroborated by docking simulations showing direct binding within the enzyme active site (PDB: 2Y9X) . In the (Z)-BPTT series, four analogs (1–3 and 6) similarly exhibited competitive inhibition kinetics . This uniform competitive mechanism across all tested PUSTC derivatives implies that CAS 638139-59-0, which shares the identical PUSTC core pharmacophore, will likewise function as a competitive, active-site-directed tyrosinase inhibitor. This contrasts with certain N3-cyclohexyl analogs in the (Z)-BCTTZ series (e.g., analog 3), which exhibited non-competitive inhibition, demonstrating that N3 substituent identity can fundamentally alter inhibition modality .

competitive inhibition Lineweaver-Burk enzyme kinetics docking simulation

Regioisomeric Differentiation: 2-Fluorophenyl vs. 3-Fluorophenyl vs. 4-Fluorophenyl N3-Substitution

Fluorine position on the N3-phenyl ring is a critical determinant of tyrosinase inhibitory potency. In a systematic study of 2-thioxothiazolidin-4-one analogs with fluorophenyl N3-substitution, the 2-fluorophenyl derivative demonstrated a 1.40-fold potency advantage over the 4-fluorophenyl isomer (2-F: IC₅₀ = 22.99 µM vs. 4-F: IC₅₀ = 32.28 µM) . A related series corroborated this trend, with 2-fluorophenyl (IC₅₀ = 21.95 µM) outperforming the unsubstituted phenyl benchmark (IC₅₀ = 26.13 µM) . The ortho-fluorine effect is attributed to a combination of (i) favorable C–F···H–C and C–F···π interactions within the hydrophobic enzyme pocket and (ii) conformational restriction of the N3-phenyl ring optimizing the dihedral angle for benzylidene–active site copper coordination. The (Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one regioisomer exists as a distinct CAS-registered compound and is commercially available; procurement of CAS 638139-59-0 over the 3-fluoro regioisomer must be justified by the documented potency advantage of ortho- over meta-fluorine positioning .

regioisomer fluorine positional SAR N3-substituent optimization

Synthon-Level Differentiation: Rhodanine 2-Thioxo vs. 2-Oxo (Thiazolidinedione) Core for Target Engagement Selectivity

The 2-thioxo group (C=S) at position 2 of the thiazolidinone ring distinguishes this compound from 2-oxo-thiazolidinedione (TZD) analogs. In SAR reviews, the 2-thioxo moiety has been identified as a critical hydrogen-bond acceptor contributing to enhanced binding affinity at the tyrosinase active site compared to the corresponding 2-oxo derivatives . Within the rhodanine class, 2-thioxothiazolidin-4-one derivatives have demonstrated nanomolar-level inhibition of multiple therapeutically relevant targets including PIM kinases (single-digit nM IC₅₀), bacterial MurD ligase, and dynamin, whereas corresponding TZD analogs frequently exhibit ≥10-fold reduced potency . For tyrosinase specifically, the C=S group participates in key interaction networks: docking studies of (Z)-BTTZ compound 2b with mushroom tyrosinase (PDB: 2Y9X) revealed that the C=S sulfur forms a hydrogen bond with a conserved active-site residue, contributing to the compound's 141-fold potency advantage over kojic acid . CAS 638139-59-0 retains this pharmacophoric C=S group, making it the appropriate scaffold choice over TZD-based alternatives when maximizing active-site binding affinity is the primary screening objective.

rhodanine thiazolidinedione 2-thioxo pharmacophore target engagement

Recommended Application Scenarios for (Z)-3-(2-Fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one (CAS 638139-59-0)


Tyrosinase Inhibitor Lead Optimization: Ortho-Fluorine SAR Probe in N3-Phenyl PUSTC Series

CAS 638139-59-0 serves as a defined N3-2-fluorophenyl probe within a broader SAR matrix investigating the contribution of fluorine position and benzylidene substitution to mushroom tyrosinase IC₅₀. Pair with the N3-3-fluorophenyl and N3-4-fluorophenyl regioisomers, as well as the N3-phenyl parent, to quantify the ortho-fluorine potency contribution (~2.4-fold vs. unsubstituted phenyl) in the presence of a conserved 2-methoxybenzylidene C5 group. Published competitive inhibition kinetics and docking methodology using PDB 2Y9X provide a validated experimental framework .

Cellular Melanogenesis Screening: Methoxy-Substituted Tool Compound with Favorable logP for Topical Delivery Models

With a predicted logP of ~2.0–3.0 (vs. kojic acid logP = −2.45), this compound is suitable for B16F10 or human primary melanocyte cellular melanogenesis assays where compound penetration through cellular membranes is rate-limiting . The 2-methoxy substitution is expected to confer cell-based anti-melanogenic activity superior to kojic acid at matched concentrations, as demonstrated for structurally related methoxybenzylidene analogs in the (Z)-BPTT series . Use at 10–25 µM in α-MSH/IBMX-stimulated B16F10 cells with melanin content as the primary readout and MTT/LDH as cytotoxicity counterscreens.

Competitive Displacement Assay Development Using PUSTC Scaffold as Active-Site Probe

The PUSTC scaffold has been validated as a competitive, active-site-directed tyrosinase inhibitor across four independent chemical series ((Z)-BTTZ, (Z)-BPTT, (Z)-BBTT, and (Z)-BCTTZ) as confirmed by Lineweaver–Burk kinetic analysis and corroborated by molecular docking . CAS 638139-59-0 can be deployed as a competitive probe in fluorescence polarization or SPR-based displacement assays to screen fragment libraries or natural product extracts for novel tyrosinase active-site ligands, enabling high-throughput identification of non-rhodanine chemotypes.

Regioisomeric Selectivity Profiling Panels for Fluorine Position Optimization

This compound is the 2-fluorophenyl member of a regioisomeric pair/triad. Assemble a mini-panel comprising the 2-fluoro, 3-fluoro, and 4-fluoro N3-phenyl regioisomers (all with identical 2-methoxybenzylidene C5 substitution) to systematically profile fluorine position-dependent effects on (i) tyrosinase IC₅₀, (ii) selectivity vs. related copper-containing oxidases (e.g., laccase), (iii) microsomal metabolic stability, and (iv) CYP isoform inhibition. Published data already indicate a ~1.4-fold potency difference between 2-F and 4-F positioning , supporting the procurement of CAS 638139-59-0 as the critical ortho-fluoro reference compound for such a panel.

Quote Request

Request a Quote for (Z)-3-(2-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.